molecular formula C27H27BrN2O7S B388455 ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388455
M. Wt: 603.5g/mol
InChI Key: OLXZEAZGVOQUOE-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy groups, and a thiazolopyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzylidene and thiazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and catalyst use.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group.

    Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains different substituents on the aromatic rings.

Properties

Molecular Formula

C27H27BrN2O7S

Molecular Weight

603.5g/mol

IUPAC Name

ethyl (2E)-2-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27BrN2O7S/c1-7-37-26(32)22-14(2)29-27-30(23(22)17-13-16(33-3)8-9-19(17)34-4)25(31)21(38-27)12-15-10-18(28)24(36-6)20(11-15)35-5/h8-13,23H,7H2,1-6H3/b21-12+

InChI Key

OLXZEAZGVOQUOE-CIAFOILYSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CC(=C(C(=C4)Br)OC)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OC)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OC)OC)S2)C

Origin of Product

United States

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